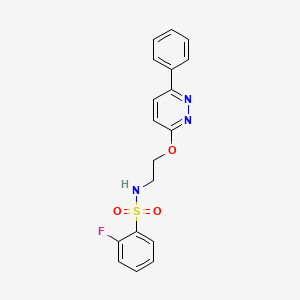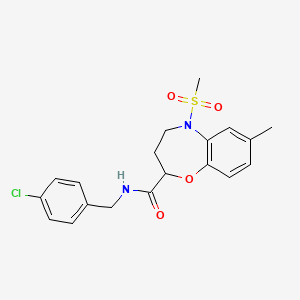![molecular formula C23H30N2O3S B11232168 1-[(2-methylbenzyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]piperidine-3-carboxamide](/img/structure/B11232168.png)
1-[(2-methylbenzyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Methylphenyl)methanesulfonyl]-N-[2-(propan-2-yl)phenyl]piperidine-3-carboxamide is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a piperidine ring, a carboxamide group, and two aromatic rings substituted with methyl and isopropyl groups, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methylphenyl)methanesulfonyl]-N-[2-(propan-2-yl)phenyl]piperidine-3-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Aromatic Substitution: The aromatic rings are functionalized with methyl and isopropyl groups through electrophilic aromatic substitution reactions.
Sulfonylation: The methanesulfonyl group is introduced using methanesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Methylphenyl)methanesulfonyl]-N-[2-(propan-2-yl)phenyl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur on the aromatic rings and the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have bioactive properties, making it useful in the study of biological pathways and mechanisms.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits pharmacological activity.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(2-Methylphenyl)methanesulfonyl]-N-[2-(propan-2-yl)phenyl]piperidine-3-carboxamide would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, altering cellular pathways, or modulating gene expression. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-[(2-Methylphenyl)methanesulfonyl]-N-[2-(propan-2-yl)phenyl]piperidine-3-carboxamide: shares structural similarities with other sulfonyl-containing piperidine derivatives.
N-(2-Isopropylphenyl)-1-(2-methylphenyl)methanesulfonamide: Another compound with a similar sulfonyl and aromatic substitution pattern.
Uniqueness
The unique combination of functional groups in 1-[(2-Methylphenyl)methanesulfonyl]-N-[2-(propan-2-yl)phenyl]piperidine-3-carboxamide may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H30N2O3S |
|---|---|
Molecular Weight |
414.6 g/mol |
IUPAC Name |
1-[(2-methylphenyl)methylsulfonyl]-N-(2-propan-2-ylphenyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C23H30N2O3S/c1-17(2)21-12-6-7-13-22(21)24-23(26)19-11-8-14-25(15-19)29(27,28)16-20-10-5-4-9-18(20)3/h4-7,9-10,12-13,17,19H,8,11,14-16H2,1-3H3,(H,24,26) |
InChI Key |
TYMBBIIYACDMRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)N2CCCC(C2)C(=O)NC3=CC=CC=C3C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11232090.png)
![2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B11232093.png)

![6-chloro-N-(4-ethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11232109.png)
![9-methyl-8-[({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)sulfanyl]-1,9-dihydro-6H-purin-6-one](/img/structure/B11232112.png)
![6-allyl-N-(2-methoxy-5-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11232116.png)
![5,7-dimethyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11232121.png)
![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B11232124.png)
![2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B11232130.png)
![N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11232138.png)

![2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(3-chloro-2-methylphenyl)butanamide](/img/structure/B11232147.png)
![N-(4-bromophenyl)-2-methyl-5-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide](/img/structure/B11232149.png)
![4-Phenoxy-2-phenyl[1]benzofuro[3,2-d]pyrimidine](/img/structure/B11232161.png)
